Ethyl 2-phenyl-2-piperidinoacetate
Overview
Description
Ethyl 2-phenyl-2-piperidinoacetate is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and pharmacology. This compound is known for its unique structure, which includes a piperidine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-phenyl-2-piperidinoacetate typically involves the reaction of ethyl 2-bromo-2-phenylacetate with piperidine in the presence of a base such as DIPEA (N,N-Diisopropylethylamine). The reaction is carried out in an organic solvent like acetonitrile . The general reaction scheme is as follows:
Ethyl 2-bromo-2-phenylacetate+PiperidineDIPEA, AcetonitrileEthyl 2-phenyl-2-piperidinoacetate
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-phenyl-2-piperidinoacetate can undergo various chemical reactions, including:
Substitution Reactions: The piperidine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Can yield ketones or carboxylic acids.
Reduction: Can produce alcohols or amines.
Substitution: Can result in various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 2-phenyl-2-piperidinoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of ethyl 2-phenyl-2-piperidinoacetate involves its interaction with specific molecular targets, often receptors or enzymes. The piperidine ring plays a crucial role in binding to these targets, influencing their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-phenyl-2-piperidinoacetate can be compared with other similar compounds, such as:
Ethyl 2-phenylacetate: Lacks the piperidine ring, making it less versatile in receptor binding studies.
2-Phenylpiperidine: Similar structure but lacks the ester group, affecting its reactivity and applications.
Ethyl 2-piperidinoacetate:
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and wide range of applications.
Properties
IUPAC Name |
ethyl 2-phenyl-2-piperidin-1-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-18-15(17)14(13-9-5-3-6-10-13)16-11-7-4-8-12-16/h3,5-6,9-10,14H,2,4,7-8,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSKYKDXQOBAPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80996957 | |
Record name | Ethyl phenyl(piperidin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80996957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7550-06-3 | |
Record name | Ethyl α-phenyl-1-piperidineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7550-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidineacetic acid, alpha-phenyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007550063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl phenyl(piperidin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80996957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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